molecular formula C10H15NO3 B13494261 3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid

3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid

Katalognummer: B13494261
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: XIRSCQBJTZXYLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetamidobicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes both an amide and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with bicyclo[2.2.1]heptane-2-carboxylic acid.

    Amidation: The carboxylic acid group is converted to an amide group through a reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the amide group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the amide or carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The amide and carboxylic acid groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carboxylic acid: This compound is similar in structure but lacks the acetamido group.

    2-Norbornanecarboxylic acid: Another related compound with a similar bicyclic structure.

    endo-Bicyclo[2.2.1]heptane-2-carboxylic acid: A stereoisomer of bicyclo[2.2.1]heptane-2-carboxylic acid.

Uniqueness

3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of both an amide and a carboxylic acid group within its bicyclic structure. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C10H15NO3

Molekulargewicht

197.23 g/mol

IUPAC-Name

3-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C10H15NO3/c1-5(12)11-9-7-3-2-6(4-7)8(9)10(13)14/h6-9H,2-4H2,1H3,(H,11,12)(H,13,14)

InChI-Schlüssel

XIRSCQBJTZXYLL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1C2CCC(C2)C1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.